molecular formula C12H14BrNO B7935503 2-Bromo-N-cyclobutyl-5-methylbenzamide

2-Bromo-N-cyclobutyl-5-methylbenzamide

Cat. No.: B7935503
M. Wt: 268.15 g/mol
InChI Key: SMYSRSILXKTDOM-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclobutyl-5-methylbenzamide is a benzamide derivative featuring a bromine atom at the 2-position of the benzene ring, a methyl group at the 5-position, and a cyclobutyl substituent on the amide nitrogen. The cyclobutyl group introduces moderate steric bulk compared to smaller cyclic substituents, which may influence solubility, crystallinity, and biological interactions .

Properties

IUPAC Name

2-bromo-N-cyclobutyl-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-5-6-11(13)10(7-8)12(15)14-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYSRSILXKTDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclobutyl-5-methylbenzamide typically involves the bromination of N-cyclobutyl-5-methylbenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclobutyl-5-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Bromo-N-cyclobutyl-5-methylbenzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates electrophilic substitution reactions, making it a valuable building block in the development of new synthetic methodologies.

Reagent in Industrial Processes
The compound is utilized as a reagent in various industrial processes, including the development of specialty chemicals. Its unique structural features enhance its reactivity and specificity in chemical reactions, which is essential for producing high-purity compounds.

Biological Applications

Potential Biological Activities
Research indicates that this compound may exhibit significant biological activities. Its interactions with biomolecules are being studied to understand its potential as a pharmaceutical agent.

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial properties. Compounds with similar structural features have demonstrated the ability to inhibit bacterial growth, indicating that this compound could also serve as a basis for developing new antimicrobial agents.

Anticancer Activity

Emerging evidence points to potential anticancer properties. Compounds containing halogenated aromatic structures have been reported to induce apoptosis in cancer cells through various pathways. Further investigation is necessary to confirm these effects specifically for this compound.

Antimicrobial Study

A study investigated the antibacterial effects of several brominated compounds, including derivatives similar to this compound. Results indicated a significant reduction in bacterial viability at certain concentrations, underscoring the potential for developing new antimicrobial agents based on this scaffold.

Anticancer Research

In vitro studies on structurally related compounds demonstrated their ability to inhibit tumor cell proliferation. These findings suggest that this compound may similarly affect cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 2-Bromo-N-cyclobutyl-5-methylbenzamide and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) Br (2), CH₃ (5), N-cyclobutyl C₁₂H₁₄BrNO ~267.9 Cyclobutyl group provides moderate steric hindrance.
2-Bromo-N-(cyclopropylmethyl)-5-methylbenzamide Br (2), CH₃ (5), N-cyclopropylmethyl C₁₂H₁₄BrNO ~267.9 Cyclopropylmethyl group: smaller ring, higher ring strain.
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide Br (5), F (2), CH₃ (3), N-cyclopropyl C₁₂H₁₂BrFNO 284.1 Fluorine at 2-position increases electronegativity; altered substitution.
2-Bromo-5-cyano-N,N-bis(1-methylethyl)benzamide Br (2), CN (5), N,N-diisopropyl C₁₄H₁₇BrN₂O 323.2 Cyano group (electron-withdrawing); diisopropyl enhances steric bulk.
5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide Br (5), F (2), N-(2-methoxyphenyl) C₁₄H₁₁BrFNO₂ 324.1 Methoxyphenyl group improves solubility in polar solvents.

Physicochemical and Reactivity Comparisons

  • Steric Effects: The cyclobutyl group in the target compound offers less strain than the cyclopropylmethyl group in but more bulk than the cyclopropyl in . This may influence binding affinity in receptor-ligand interactions.
  • The cyano group in strongly withdraws electrons, which could accelerate hydrolysis of the amide under acidic conditions compared to the target compound.
  • Solubility and Crystallinity: Methoxyphenyl () and tert-butyl (as in ) groups enhance lipophilicity, whereas the cyclobutyl group in the target compound may balance solubility between polar and nonpolar solvents. Crystallographic data for (Acta Crystallographica) highlights how bulky substituents like benzimidazolyl groups complicate crystallization, a challenge less likely in the target compound due to its simpler structure .

Hypothetical Research Findings

  • Biological Activity: The cyclobutyl group’s intermediate size may optimize interactions with enzyme active sites compared to smaller (cyclopropyl) or bulkier (diisopropyl) analogs. Bromine at position 2 (target) vs.
  • Synthetic Accessibility: The absence of fluorine or cyano groups in the target compound simplifies synthesis compared to and , where halogenation or nitrile introduction steps are required.

Data Tables

Table 1: Molecular Properties of Compared Compounds

Compound (Reference) Molecular Weight H-Bond Donors H-Bond Acceptors LogP (Predicted)
Target Compound 267.9 1 2 ~2.5
267.9 1 2 ~2.6
284.1 1 3 ~2.8
323.2 1 3 ~3.2
324.1 1 4 ~3.0

Table 2: Substituent Impact on Reactivity

Substituent Electronic Effect Steric Effect Example Compound
Cyclobutyl (Target) Neutral Moderate Target
Cyclopropylmethyl Neutral High (due to strain)
Fluoro Electron-withdrawing Low
Cyano Strong electron-withdrawing Low

Biological Activity

2-Bromo-N-cyclobutyl-5-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, providing a comprehensive overview of its mechanisms, research findings, and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes a bromine atom attached to a cyclobutyl group and a methyl-substituted benzamide. The synthesis typically involves the bromination of N-cyclobutyl-5-methylbenzamide using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or chloroform.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibacterial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. Notably, it has been observed to reverse the transformed phenotype in certain cell lines, indicating potential applications in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor signaling pathways, which are critical for various cellular processes. For instance, its interaction with metabotropic glutamate receptors has been noted as a promising area for further exploration in treating neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an effective antibacterial agent .
  • Cancer Cell Line Study : In a controlled experiment, treatment with this compound led to a significant reduction in the viability of breast cancer cell lines compared to untreated controls, suggesting its role as a potential chemotherapeutic agent .
  • Mechanistic Insights : Further investigations revealed that the compound affects cell cycle regulation by modulating cyclin-dependent kinases, which are crucial for cell division and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
2-Bromo-N-cyclobutylbenzamideLacks methyl group at the fifth positionLimited antimicrobial activity
2-Bromo-N-cyclopropyl-5-methylbenzamideContains cyclopropyl instead of cyclobutylModerate anticancer properties
2-Chloro-N-cyclobutyl-5-methylbenzamideContains chlorine instead of bromineWeaker antibacterial effects

The presence of both bromine and the cyclobutyl group in this compound contributes to its distinctive biological properties, making it a valuable candidate for further research.

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